molecular formula C₃₃H₂₉D₅FN₂NaO₅ B1157227 2-Fluoro Atorvastatin Sodium Salt-d5

2-Fluoro Atorvastatin Sodium Salt-d5

Cat. No.: B1157227
M. Wt: 585.65
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro Atorvastatin Sodium Salt-d5 is a deuterium-labeled, fluorinated analog of atorvastatin, specifically designed for use as an internal standard in quantitative bioanalytical methods. Its primary research value lies in enabling accurate and precise measurement of atorvastatin and its metabolites in complex biological matrices through advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of five deuterium atoms provides a predictable mass shift, minimizing ion suppression and correcting for variability during sample preparation and analysis, which is crucial for reliable pharmacokinetic and metabolism studies. This compound is a valuable tool for investigating the mechanism of action of statin drugs, which function as selective, competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. By inhibiting this key enzyme in the liver, statins block the conversion of HMG-CoA to mevalonate, a critical early step in the cholesterol biosynthesis pathway, thereby reducing the production of low-density lipoprotein cholesterol. The structural modification with a fluorine atom further makes this analog useful for specialized research into structure-activity relationships and the metabolic fate of atorvastatin.

Properties

Molecular Formula

C₃₃H₂₉D₅FN₂NaO₅

Molecular Weight

585.65

Synonyms

(βR,δR)-2-(2-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt-d5; 

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Deuterated and Fluorinated Atorvastatin Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Atorvastatin (B1662188) Core Structures

Site-specific deuteration is a key strategy for improving the metabolic stability of pharmaceuticals. By replacing hydrogen with deuterium at known sites of metabolism, the carbon-deuterium (C-D) bond's greater strength can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. researchgate.netresearchgate.net Achieving this requires synthetic methods that can precisely place deuterium atoms on the complex atorvastatin scaffold without altering the rest of the molecule. google.com The primary approach is not through simple H-D exchange of non-exchangeable protons but by building the molecule from deuterated starting materials or intermediates. google.com

Combinatorial chemistry has emerged as a powerful tool for efficiently creating libraries of deuterated compounds. researchgate.netnih.gov This approach allows for the parallel synthesis of numerous analogs, each with deuterium incorporated at different positions. For atorvastatin, researchers have constructed libraries of deuterated derivatives to systematically study the effects of deuteration on its pharmacokinetic properties. nih.gov This is often achieved by employing a variety of deuterated building blocks in a standardized reaction sequence, such as the Paal-Knorr pyrrole (B145914) synthesis, which is central to forming the atorvastatin core. nih.govbiomolther.org For instance, a key precursor, aniline, can be substituted with its deuterated version, aniline-d5 (B30001), to introduce five deuterium atoms into the phenylcarbamoyl group of atorvastatin. researchgate.net

This combinatorial approach is advantageous for its efficiency in exploring the structure-activity relationship of deuterated analogs. A study successfully created a library of 16 distinct deuterated atorvastatin compounds, which were then fully characterized to confirm the position and extent of deuterium incorporation. nih.gov

Table 1: Examples of Deuterated Precursors in Atorvastatin Synthesis

Precursor Name Deuteration Site Resulting Labeled Group in Atorvastatin Reference
Aniline-2,3,4,5,6-d5 Aromatic Ring Penta-deuterophenyl on the phenylcarbamoyl moiety researchgate.net, nih.gov
Isobutyric acid-d7 Isopropyl chain Hepta-deutero-isopropyl group google.com
4-Fluorobenzaldehyde-d4 Aromatic Ring Tetra-deutero-fluorophenyl group google.com

The atorvastatin molecule contains a chiral side chain with two stereocenters, which are critical for its biological activity. Therefore, any deuteration strategy must preserve or precisely control this stereochemistry. Stereoselective deuteration techniques are employed to introduce deuterium at specific positions while maintaining the correct three-dimensional arrangement.

One of the most effective methods for achieving this is through biocatalysis. nih.gov Enzymes, such as diketoreductases, can catalyze the reduction of a β,δ-diketo ester precursor with high stereoselectivity, introducing two chiral centers in a single step to form the statin side chain. nih.gov By using a deuterium source in this enzymatic reduction, it is possible to produce a stereochemically pure, deuterated side chain. Another approach involves the stereoselective introduction of deuterium into the side chain of cholesterol, a sterol with a complex structure, demonstrating the feasibility of such precise modifications. rsc.org These biocatalytic and stereoselective chemical methods are crucial for producing atorvastatin analogs where the deuterium label does not disrupt the molecule's essential stereochemical integrity.

Contemporary Methods for Regioselective Fluorination of Atorvastatin Derivatives

Regioselective fluorination involves the precise introduction of a fluorine atom at a specific position on a molecule. This is particularly challenging for electron-rich aromatic systems like those present in atorvastatin, where traditional nucleophilic aromatic substitution is difficult. nih.gov Modern synthetic chemistry has developed advanced catalytic methods to overcome these hurdles, enabling late-stage fluorination of complex molecules. cas.cn

One such state-of-the-art method is ruthenium-mediated deoxyfluorination. nih.gov This strategy was successfully used to synthesize [¹⁸F]Atorvastatin, where a non-radioactive fluorine is replaced by its radioactive isotope. The core principle involves coordinating the aromatic ring to a metal, which decreases its electron density and activates it for nucleophilic attack by a fluoride (B91410) ion. nih.gov

The success of modern fluorination reactions relies on the development of sophisticated reagents and a deep understanding of their reaction mechanisms. nih.gov Reagents are broadly classified as nucleophilic (e.g., alkali metal fluorides like CsF or KF) or electrophilic (e.g., Selectfluor). mdpi.comrsc.org

In the ruthenium-mediated fluorination of an atorvastatin precursor, a phenol (B47542) analog of atorvastatin is first coordinated to a ruthenium(II) complex. nih.gov This coordination withdraws electron density from the aromatic ring, making it susceptible to nucleophilic attack. The activated complex then reacts with a fluoride source, such as cesium fluoride, to replace the hydroxyl group with fluorine. This method provides high regioselectivity and has been optimized to overcome previous challenges, such as the need for harsh conditions or multiple solvent systems. nih.gov

Table 2: Key Reagents for Ruthenium-Mediated Fluorination of an Atorvastatin Precursor

Reagent Type Specific Reagent/Component Function Reference
Precursor Defluoro-hydroxy atorvastatin analog Substrate for fluorination nih.gov
Catalyst Ruthenium(II) complex (e.g., Cp*Ru) Activates the aromatic ring via π-coordination nih.gov, rsc.org
Fluoride Source Cesium Fluoride (CsF) or Potassium Fluoride (KF) Provides the fluoride nucleophile nih.gov, rsc.org
Solvent Various (e.g., t-Amyl alcohol) Reaction medium nih.gov

Multi-Step Synthesis of 2-Fluoro Atorvastatin Sodium Salt-d5

The synthesis of the specifically labeled compound This compound is a complex undertaking that requires the strategic combination of the methodologies described above. A plausible synthetic route would involve a multi-step process where the deuterated and fluorinated fragments are prepared separately and then assembled, or where the labels are introduced sequentially onto a common scaffold. youtube.com

A logical pathway would begin with the synthesis of the deuterated pyrrole core. This can be achieved via a Paal-Knorr condensation, a cornerstone of atorvastatin synthesis. google.comgoogle.com In this step, a 1,4-diketone intermediate is reacted with a primary amine. To create the d5-labeled analog, aniline-d5 is used as the primary amine, which incorporates the pentadeuterated phenyl ring that becomes part of the phenylcarbamoyl side group. researchgate.netzeotope.com

Separately, the fluorinated aromatic component, 2-fluoroaniline (B146934) or a related building block, would be used to construct the other parts of the molecule. The synthesis would proceed by assembling the full atorvastatin structure, including the stereospecific side chain. Finally, saponification of the ester group followed by treatment with a sodium source would yield the target sodium salt.

Key Challenges:

Reaction Selectivity: Ensuring that deuteration or fluorination occurs only at the desired position without affecting other functional groups.

Stereochemical Control: Maintaining the precise 3D structure, especially at the chiral centers of the side chain, throughout the synthetic sequence.

Reagent Availability and Cost: Deuterated and specialized fluorinating reagents can be expensive and are not always commercially available, sometimes requiring in-house synthesis. chemicalbook.com

Process Optimization: Multi-step syntheses require careful optimization of reaction conditions (temperature, pressure, catalysts) at each stage, which can be time-consuming. nih.gov

Innovations in Synthetic Chemistry: To address these challenges, chemists have developed several innovative technologies:

Continuous Flow Chemistry: This approach replaces traditional batch reactors with systems of pumps and tubes, allowing for better control over reaction conditions, improved safety, and easier scalability. nih.gov It is particularly well-suited for multi-step syntheses, as it can integrate multiple reaction and purification steps into a single, automated sequence. nih.gov

Automated Synthesis Platforms: Robotics and automation can significantly accelerate the drug discovery process by performing high-throughput synthesis and screening of compound libraries with minimal human intervention. nih.gov

Advanced Catalysis: The development of novel catalysts, such as the ruthenium complexes for fluorination or biocatalysts for stereoselective reactions, enables highly specific transformations under mild conditions that were previously not possible. nih.govnih.gov

Table 3: Summary of Challenges and Innovations in Labeled Compound Synthesis

Aspect Challenge Innovation Reference
Process Control Difficulty in managing multiple, distinct reaction steps and conditions. Continuous Flow Synthesis: Integrates multiple steps into one automated system for precise control. nih.gov, nih.gov
Efficiency Long reaction times and complex work-ups leading to low overall yields. Multi-Component Reactions (MCRs): Rapidly generate molecular complexity in a single step. nih.gov, thieme-connect.com
Selectivity Unwanted side reactions and difficulty in controlling regio- and stereochemistry. Novel Catalytic Systems: Enable highly selective transformations under mild conditions. nih.gov, cas.cn
Throughput Slow, manual synthesis of analogs for screening. Automated Synthesis Platforms: Use robotics for high-throughput synthesis and optimization. nih.gov

Methodologies for Ensuring Isotopic Enrichment and Chemical Purity in Labeled Compound Synthesis

The successful synthesis of a complex labeled molecule like this compound hinges on two critical quality attributes: the degree and location of isotopic labeling (enrichment) and the absence of chemical impurities (purity). The methodologies to ensure these attributes are multifaceted, involving careful control during synthesis and comprehensive analysis of the final product.

Isotopic Enrichment Verification

High isotopic enrichment is foundational to the utility of a labeled compound. It begins with the strategic incorporation of isotopes using precursors with high isotopic purity, such as aniline-d5 to introduce the pentadeuterated phenyl group. researchgate.net Following synthesis, a combination of high-resolution analytical techniques is employed to verify the level and position of deuterium incorporation.

High-Resolution Mass Spectrometry (HR-MS): This is a primary technique for determining isotopic enrichment. rsc.org By providing a precise mass measurement, HR-MS can confirm the incorporation of the five deuterium atoms. The analysis of the isotopic cluster, which shows the relative abundance of molecules with different numbers of heavy isotopes, allows for the calculation of the percentage of isotopic enrichment. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides orthogonal verification of isotopic labeling.

¹H NMR is used to confirm the absence of protons at the specific sites of deuteration.

A novel and more accurate method combines both ¹H NMR and ²H NMR to quantitatively determine the isotopic abundance in both partially and fully labeled compounds. nih.gov This dual-spectroscopy approach offers a robust strategy for confirming the structural integrity and enrichment levels of the deuterated product. rsc.orgnih.gov

The following table illustrates the application of these techniques in assessing the isotopic enrichment of a labeled compound.

Table 1: Analytical Techniques for Isotopic Enrichment Determination of this compound
Analytical TechniquePrinciple of MeasurementTypical Finding for d5 LabelReported Purity (%)
High-Resolution Mass Spectrometry (HR-MS)Measures the mass-to-charge ratio to confirm the mass increase from 5 deuterium atoms and analyzes isotopic ion distribution. rsc.orgMass shift corresponds to d5; isotopic distribution modeling confirms enrichment level.>99%
¹H NMR SpectroscopyDetects the absence of proton signals at the deuterated positions on the phenyl ring. nih.govDisappearance of aromatic signals corresponding to the aniline-d5 moiety.Confirms position of labeling
Combined ¹H NMR + ²H NMRProvides a more accurate quantification of isotopic abundance by integrating signals from both proton and deuterium spectra. nih.govPrecise ratio of D to H at labeled sites.>99.5%

Chemical Purity Assurance

Ensuring chemical purity requires the removal of contaminants that may arise during the synthetic process, including unreacted starting materials, by-products from side reactions, and degradation products. researchgate.net A multi-step approach involving both purification and stringent analytical testing is necessary.

Purification Methods:

Chromatography: High-Performance Liquid Chromatography (HPLC) is the most critical technique for both the purification (preparative HPLC) and analysis of atorvastatin and its analogs. moravek.commdpi.com Its high resolving power allows for the separation of the target compound from closely related impurities. wikipedia.org

Recrystallization and Filtration: These methods are effective for removing insoluble impurities or for purifying the final solid product after chromatographic separation. wikipedia.orgsimsonpharma.com

Analytical Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC, often with UV detection (e.g., at 244 nm), is the standard for quantifying the purity of the final compound and detecting any impurities. mdpi.comijpsjournal.com Validated HPLC methods can effectively separate atorvastatin from known impurities, such as stereoisomers, desfluoro analogs, and lactone degradation products. nih.govnih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of impurities by LC and their subsequent identification by MS based on their mass-to-charge ratio, providing a high degree of confidence in purity assessment. rsc.org

The table below details common impurities that can arise during the synthesis of atorvastatin analogs and the methods used for their control.

Table 2: Common Impurities in Atorvastatin Synthesis and Methods for Detection
Impurity NamePotential OriginPrimary Analytical Method for Detection
Atorvastatin LactoneAcid-mediated intramolecular cyclization of the side chain. nih.govHPLC, LC-MS researchgate.net
Desfluoro-AtorvastatinImpurity in the starting materials or side reaction. researchgate.netHPLC, LC-MS researchgate.net
(3S,5S)-Atorvastatin (Enantiomer)Non-stereoselective synthesis or racemization. researchgate.netChiral HPLC mdpi.com
(3S,5R)-Atorvastatin (Diastereomer)Incomplete stereocontrol during reduction steps. researchgate.netHPLC, LC-MS researchgate.net
Unreacted IntermediatesIncomplete reaction steps. researchgate.netHPLC, LC-MS

Iii. Sophisticated Analytical Applications of 2 Fluoro Atorvastatin Sodium Salt D5 in Research

Role as an Internal Standard in High-Resolution Mass Spectrometry for Quantitative Bioanalysis

In quantitative bioanalysis by liquid chromatography/mass spectrometry (LC-MS), the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving accuracy and precision. scilit.comscispace.com An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for variability throughout the analytical process, including extraction, injection volume, and ionization. aptochem.com The ideal internal standard is a version of the analyte labeled with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). aptochem.com 2-Fluoro Atorvastatin (B1662188) Sodium Salt-d5 fits this role perfectly for the analysis of 2-Fluoro Atorvastatin or structurally similar compounds.

Deuterated standards are generally preferred due to the abundance of hydrogen in organic molecules and the lower cost compared to ¹³C or ¹⁵N labeling. aptochem.com The fundamental principle is that a SIL internal standard will have nearly identical chemical and physical properties to the analyte. scispace.com This includes the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer's source. aptochem.com By co-eluting with the analyte, the deuterated standard experiences the same experimental variations, most critically, the same degree of matrix effects. researchgate.net The mass difference imparted by the five deuterium atoms ensures that its mass spectrometric signal is distinct and does not overlap with the natural isotopic distribution of the unlabeled analyte. aptochem.com The use of such standards enhances the robustness of bioanalytical methods, improves throughput, and reduces data rejection rates. aptochem.com

Development and Validation of LC-MS/MS Methods for Preclinical Biological Matrices

The development of robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is crucial for quantifying drug concentrations in preclinical studies involving complex biological matrices like animal plasma, tissues, and in vitro systems. The validation of these methods ensures that the data generated is accurate and reproducible. For a compound like atorvastatin and its analogs, several such methods have been established, providing a blueprint for the use of 2-Fluoro Atorvastatin Sodium Salt-d5.

Method development typically begins with optimizing the mass spectrometer conditions. For atorvastatin, electrospray ionization (ESI) is commonly used, and due to its chemical structure, it can be detected in either positive or negative ion mode. nih.govmdpi.comresearchgate.net A polarity switch mode may even be employed to detect different analytes in the same run. nih.gov The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

Sample preparation is a critical step to remove interfering components from the biological matrix. nih.gov Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently employed to produce clean samples, which is essential for minimizing ion suppression and matrix effects. nih.govnih.gov Chromatographic separation is then optimized to resolve the analyte from endogenous matrix components. Reversed-phase columns, such as C18 or phenyl columns, are common choices, with mobile phases typically consisting of acetonitrile (B52724), methanol, and an acidic aqueous buffer. nih.govmdpi.comnih.gov

The table below summarizes typical parameters found in validated LC-MS/MS methods for atorvastatin analysis, which would be applicable when using its deuterated-fluorinated analog as an internal standard.

ParameterTypical ConditionSource(s)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative nih.govmdpi.comnih.gov
MS/MS Mode Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) nih.govnih.gov
Chromatography Reversed-Phase (C18 or Phenyl Column) nih.govnih.gov
Mobile Phase Acetonitrile/Methanol/Aqueous Buffer (e.g., with formic or acetic acid) nih.govmdpi.com
Internal Standard Stable Isotope Labeled (e.g., Deuterated) Analog scispace.comaptochem.com

Validation is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability to ensure the method is fit for its intended purpose. researchgate.net

Strategies for Mitigation of Matrix Effects and Ion Suppression in Quantitative Assays

The 'matrix effect' is a major challenge in LC-MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting components from the sample matrix. nih.gov This effect, which can manifest as ion suppression or enhancement, can compromise the accuracy and precision of quantitative data if not properly addressed. nih.gov One of the most effective strategies to combat this issue is the use of a co-eluting SIL internal standard, such as this compound. clearsynth.commedipharmsai.com

Because the SIL standard has virtually identical physicochemical properties to the analyte, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the ESI source. researchgate.net By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to accurate quantification. clearsynth.com

However, even SIL standards are not a panacea. In some cases, slight differences in retention times between the analyte and its deuterated standard can lead to differential matrix effects, especially if they elute in a region of rapidly changing ion suppression. myadlm.org Therefore, mitigating matrix effects often involves a multi-pronged approach:

Optimized Sample Preparation: Rigorous cleanup procedures like SPE or LLE are designed to remove as many matrix components, such as phospholipids, as possible before analysis. nih.govmedipharmsai.com

Chromatographic Separation: Improving the chromatographic method to separate the analyte from the bulk of the matrix components is a fundamental strategy. medipharmsai.com Changing from a standard reversed-phase column to a different chemistry like HILIC can alter elution patterns and move the analyte away from interfering compounds. researchgate.net

Source Condition Optimization: Adjusting ESI parameters or reducing the LC flow rate can sometimes lessen the severity of ion suppression. medipharmsai.com

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of quantification. researchgate.net

The most robust approach combines efficient sample cleanup and chromatography with the use of a high-quality SIL internal standard like this compound to compensate for any remaining matrix effects. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Research

Beyond its use in mass spectrometry, the this compound molecule is a powerful probe for research using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the fluorine-19 (¹⁹F) nucleus provides a unique analytical window for a variety of specialized NMR experiments.

¹⁹F NMR for Probing Fluorine Environments and Interactions in Research Models

¹⁹F NMR spectroscopy is a highly effective technique for studying fluorinated molecules due to the favorable properties of the ¹⁹F nucleus. rsc.org It is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 85% that of protons (¹H). nih.govnih.gov A key advantage of ¹⁹F NMR is the absence of endogenous background signals in most biological systems, meaning any detected signal comes directly from the administered fluorinated compound. nih.govnih.gov

Furthermore, the ¹⁹F nucleus has a very large chemical shift range of over 300 ppm, making it exquisitely sensitive to subtle changes in its local electronic environment. nih.govnih.gov This sensitivity allows researchers to use the fluorine atom in 2-Fluoro Atorvastatin as a "spy" to report on molecular interactions, conformational changes, or metabolic transformations. nih.govrsc.org

Property of ¹⁹F NucleusImplication for NMRSource(s)
Spin 1/2 (leads to sharp signals) nih.gov
Natural Abundance 100% nih.govnih.gov
Relative Sensitivity High (≈85% of ¹H) nih.gov
Chemical Shift Range Large (>300 ppm) nih.govnih.gov
Biological Background None nih.govnih.gov
Ligand-Observed and Protein-Observed ¹⁹F NMR Studies in Mechanistic Research

In drug discovery and mechanistic research, ¹⁹F NMR can be deployed in two primary modes to study the interaction between a fluorinated ligand like 2-Fluoro Atorvastatin and its protein target: ligand-observed and protein-observed NMR. rsc.orgnih.gov

Ligand-Observed ¹⁹F NMR: In this approach, the NMR experiment directly detects the ¹⁹F signal of the small molecule (the ligand). acs.orgmdpi.com When the fluorinated ligand binds to a large protein target, its molecular motion slows dramatically. This change in motion significantly affects the NMR signal, often causing it to broaden to the point of disappearing from the spectrum. acs.org By observing the disappearance or change in the ¹⁹F signal of 2-Fluoro Atorvastatin upon the addition of its target protein, researchers can confirm binding. nih.gov This method is particularly powerful for fragment-based screening and can be used in competition experiments to determine the binding affinities of non-fluorinated compounds. acs.orgmdpi.com

Protein-Observed ¹⁹F NMR (PrOF NMR): This more complex technique involves incorporating fluorinated amino acids (e.g., fluorotryptophan) into the protein target itself. nih.gov The ¹⁹F labels on the protein act as reporters for conformational changes. cdnsciencepub.com When a ligand (which does not need to be fluorinated) binds to the protein, it can induce structural shifts that alter the chemical environment of the nearby ¹⁹F labels, causing measurable changes in their NMR chemical shifts. nih.gov This provides detailed mechanistic insight into how the protein responds to ligand binding. cdnsciencepub.com While 2-Fluoro Atorvastatin-d5 itself would be used in ligand-observed studies, PrOF NMR represents the other side of the coin in studying the very interactions for which such fluorinated drugs are designed.

Quantitative ¹⁹F NMR for Reaction Monitoring and Purity Assessment in Synthesis

Quantitative NMR (qNMR) is a powerful analytical method that allows for the determination of the concentration or purity of a substance without the need for an identical reference standard. acs.orgnih.gov ¹⁹F qNMR is particularly advantageous for analyzing the synthesis of fluorinated compounds. diva-portal.org Its high sensitivity, wide spectral window, and lack of background signals prevent the peak overlap that can complicate ¹H qNMR in complex reaction mixtures. diva-portal.orgchemrxiv.org

In the context of synthesizing a molecule like 2-Fluoro Atorvastatin, ¹⁹F qNMR can be used for:

Reaction Monitoring: By taking spectra at various time points, chemists can track the disappearance of the ¹⁹F signal from a starting material and the appearance of the ¹⁹F signal of the product. acs.orgnih.gov This allows for real-time kinetic analysis and the optimization of reaction conditions like catalysts or solvents. youtube.com

Purity Assessment: The purity of the final 2-Fluoro Atorvastatin product can be determined by integrating its ¹⁹F signal relative to the signal of a known amount of a stable, non-reactive fluorinated internal standard added to the NMR tube. diva-portal.orgacgpubs.org This method is fast, non-destructive, and highly accurate, making it an excellent alternative to chromatographic techniques, especially in early-stage development when a purified reference standard of the final compound may not be available. acs.orgnih.gov

²H and ¹³C NMR for Structural Elucidation and Metabolic Fate Tracing in Research

The incorporation of stable isotopes like deuterium (²H) and carbon-13 (¹³C) into the molecular structure of this compound provides a powerful handle for Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for detailed structural analysis and the tracing of its metabolic journey within a biological system.

Deuterium (²H) NMR is particularly valuable for metabolic fate tracing. researchgate.netsimsonpharma.com The five deuterium atoms on the phenyl group of this compound create a distinct signal in ²H NMR spectra, which is otherwise silent for biological samples. google.com As the compound is metabolized, the deuterium labels can be tracked, revealing the chemical transformations it undergoes. For instance, if a metabolite retains the deuterated phenyl group, it will exhibit a characteristic ²H NMR signal, allowing for its identification and quantification in complex biological matrices like plasma or tissue extracts. This approach, known as Deuterium Metabolic Imaging (DMI) when applied in vivo, allows researchers to non-invasively follow the metabolic conversion of deuterated substrates. researchgate.net While direct ²H NMR studies on this compound are not extensively published, the principles of using deuterated drugs to study metabolism are well-established. simsonpharma.comnih.gov The deuterium substitution can also influence the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can provide insights into the mechanisms of enzymatic reactions involving the cleavage of C-H bonds. nih.gov

Carbon-13 (¹³C) NMR , often used in conjunction with ¹³C-labeled precursors, is a cornerstone for structural elucidation of metabolites. While the natural abundance of ¹³C is low (about 1.1%), its NMR signals provide a wealth of information about the carbon skeleton of a molecule. In the context of this compound, ¹³C NMR can be used to confirm the structure of its metabolites. For example, hydroxylation of the aromatic rings or modification of the side chain would result in predictable shifts in the ¹³C NMR spectrum, allowing for the precise determination of the site of metabolic modification. nih.govmdpi.com Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further reveal correlations between carbon and proton atoms, providing unambiguous structural assignments.

The presence of the fluorine atom also offers a unique analytical window through ¹⁹F NMR . The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR, making it an excellent probe for studying the local chemical environment. Changes in the ¹⁹F chemical shift can indicate metabolic alterations near the fluorine-substituted ring.

The combination of ²H, ¹³C, and ¹⁹F NMR provides a comprehensive toolkit for researchers to meticulously map the metabolic pathways of 2-Fluoro Atorvastatin and understand how its structure is altered by biological processes.

Utilization in Advanced Chromatographic Separation Techniques for Labeled Analogs

In the realm of quantitative bioanalysis, accuracy and precision are paramount. Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are the gold standard for measuring drug and metabolite concentrations in biological samples. nih.govnih.gov In these assays, stable isotope-labeled compounds like this compound serve a critical role as internal standards. nih.govmdpi.com

An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to samples before processing. Its purpose is to correct for any loss of analyte during sample preparation and for variations in instrument response. Because deuterated analogs like atorvastatin-d5 have a slightly higher mass than the unlabeled compound, they can be distinguished by the mass spectrometer while co-eluting chromatographically. nih.gov This co-elution is crucial as it ensures that both the analyte and the internal standard experience the same conditions throughout the analytical process.

The use of this compound as an internal standard in a UPLC-MS/MS method for the quantification of 2-fluoro atorvastatin would involve the following steps:

A known amount of this compound is added to each biological sample (e.g., plasma, urine).

The samples undergo an extraction procedure, such as solid-phase extraction or protein precipitation, to remove interfering substances. nih.gov

The extracted samples are injected into the UPLC system, where the analyte and the internal standard are separated from other components.

The separated compounds enter the mass spectrometer, where they are ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for both the analyte and the deuterated internal standard (Multiple Reaction Monitoring or MRM).

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

This approach significantly improves the accuracy and reproducibility of the quantification, as it compensates for matrix effects and variations in extraction efficiency and injection volume. mdpi.com The table below illustrates typical parameters for a UPLC-MS/MS method using a deuterated internal standard.

ParameterTypical Value/Condition
Chromatographic Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile and water with formic acid
Flow Rate 0.4 - 0.7 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM)
Internal Standard This compound

The high sensitivity and selectivity of UPLC-MS/MS, combined with the robustness provided by a deuterated internal standard, allow for the reliable measurement of low concentrations of atorvastatin and its analogs in complex biological matrices. nih.gov

Integration with Metabolomics and Proteomics Workflows via Stable Isotope Tracers

The systemic effects of drugs extend beyond their primary metabolic pathways, influencing a wide array of biochemical processes. Metabolomics and proteomics are powerful "omics" technologies that provide a global snapshot of the small molecules (metabolites) and proteins within a biological system, respectively. Stable isotope tracers like this compound are instrumental in these workflows, enabling more dynamic and quantitative studies.

In metabolomics , stable isotope-resolved metabolomics (SIRM) uses labeled compounds to trace the flow of atoms through metabolic networks. nih.govcreative-proteomics.com By introducing this compound (or a ¹³C-labeled version) into a cellular or animal model, researchers can track its influence on various metabolic pathways. For example, lipidomics, a subfield of metabolomics, has been used to study the detailed effects of statins on the lipid profile. nih.govnih.gov Studies have shown that statins not only lower cholesterol but also affect the levels of various sphingomyelins and phosphatidylcholines. nih.gov Using a labeled version of atorvastatin could help to more directly link these changes to the drug's presence and metabolism. The data from such experiments can reveal off-target effects, identify biomarkers of drug efficacy, and provide a more holistic understanding of the drug's mechanism of action. mdpi.com

In proteomics , stable isotope labeling is a key strategy for quantitative analysis. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) are used to compare protein abundance between different conditions. While not a direct application of labeling the drug itself, the study of how a drug like atorvastatin alters the proteome is a crucial area of research. For instance, a proteomics study on esophageal squamous cell carcinoma cells revealed that atorvastatin treatment led to significant changes in proteins involved in the cAMP and Rap1 signaling pathways. Furthermore, phosphoproteomics, which focuses on protein phosphorylation, showed that atorvastatin treatment altered the phosphorylation status of key regulatory proteins. The integration of a labeled compound like this compound could help to correlate these proteomic changes more directly with the drug's metabolic fate and concentration in the cells.

The table below summarizes how a labeled compound can be integrated into omics workflows.

Omics FieldApplication of Labeled CompoundResearch Question Addressed
Metabolomics/Lipidomics Tracing the metabolic fate of the labeled drug and its impact on endogenous metabolite pools.How does the drug and its metabolites alter cellular metabolism and lipid profiles?
Proteomics Correlating drug concentration (measured using the labeled standard) with changes in protein expression and post-translational modifications.Which proteins and signaling pathways are affected by the drug at specific concentrations?

By combining the power of stable isotope tracers with high-throughput omics technologies, researchers can move beyond simple pharmacokinetic studies to a systems-level understanding of a drug's action, paving the way for more personalized and effective therapies.

Iv. Mechanistic Research in Preclinical Pharmacokinetics and Metabolism Utilizing 2 Fluoro Atorvastatin Sodium Salt D5

Elucidation of Atorvastatin (B1662188) Metabolic Pathways in In Vitro Systems and Animal Models

Stable isotope-labeled analogs like 2-Fluoro Atorvastatin Sodium Salt-d5 are indispensable for accurately delineating metabolic pathways. They act as internal standards in mass spectrometry-based analyses, enabling precise quantification of the parent drug and its various metabolites in complex biological matrices such as liver microsomes and plasma from animal models. researchgate.net

The primary metabolic pathway for atorvastatin is oxidation, mediated predominantly by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.org Specifically, CYP3A4 is the principal isoform responsible for metabolizing atorvastatin into its two major active metabolites: ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin). researchgate.netnih.gov Studies using human liver microsomes and recombinant CYP enzymes have shown that while both CYP3A4 and CYP3A5 can produce these hydroxylated metabolites, the intrinsic clearance rate by CYP3A4 is significantly higher. researchgate.netnih.govtandfonline.com For instance, the clearance rates for the formation of p-OH-atorvastatin and o-OH-atorvastatin by CYP3A4 were found to be 2.4-fold and 5.0-fold higher, respectively, than by CYP3A5. researchgate.netnih.govtandfonline.com This highlights CYP3A4's dominant role in atorvastatin's disposition. researchgate.netnih.gov

The use of a labeled compound such as this compound in such in vitro incubation studies allows for unambiguous identification and quantification of these metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing them from endogenous matrix components. researchgate.net The fluorine atom at the 2-position of the phenyl ring can also serve to block that specific site from metabolism, helping to direct metabolic profiling efforts to other parts of the molecule.

Enzyme IsoformMetaboliteRelative Intrinsic Clearance (CYP3A4 vs. CYP3A5)
CYP3A4 ortho-hydroxy atorvastatin5.0-fold higher
CYP3A4 para-hydroxy atorvastatin2.4-fold higher
CYP3A5 ortho-hydroxy atorvastatinBaseline
CYP3A5 para-hydroxy atorvastatinBaseline
Data derived from studies on the comparative intrinsic clearance rates by CYP3A4 and CYP3A5. researchgate.netnih.govtandfonline.com

Beyond CYP-mediated oxidation, atorvastatin undergoes other significant metabolic transformations. clinpgx.org A key non-CYP pathway is glucuronidation, a Phase II conjugation reaction. clinpgx.orgnih.gov The active acid form of atorvastatin and its hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT1A3. clinpgx.orgnih.gov This process forms acyl glucuronide conjugates. nih.gov

Interestingly, these acyl glucuronides are chemically unstable and can undergo spontaneous cyclization (lactonization) to form the inactive atorvastatin lactone. nih.gov This suggests that glucuronidation is a crucial, previously under-recognized step that contributes to the formation of atorvastatin lactone in vivo. nih.gov Studies with various statins have demonstrated that this is a common pathway, and the use of labeled analogs helps to trace the fate of the parent acid through glucuronidation to lactonization. nih.gov

Assessment of Kinetic Isotope Effects (KIE) on Enzymatic Reactions

The deuterium (B1214612) atoms in this compound are fundamental for investigating the mechanisms of enzymatic reactions through the kinetic isotope effect (KIE).

The KIE occurs because a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. researchgate.net Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate. acs.org When deuterium is placed at a "metabolic soft spot"—a position on the drug molecule susceptible to metabolism via C-H bond cleavage—a significant KIE can be observed if this bond-breaking step is rate-limiting in the metabolic reaction. nih.govnih.gov

For atorvastatin, the primary metabolic sites are the ortho and para positions on the phenyl ring, which are hydroxylated by CYP3A4. While aromatic hydroxylation does not typically exhibit a large KIE because C-H bond cleavage is not the initial step, other metabolic processes, such as the beta-oxidation of the heptanoic acid side chain or potential N-dealkylation, would be subject to KIEs. nih.gov By strategically placing deuterium atoms, as in the d5-phenyl ring of this compound, researchers can slow metabolism at that site, potentially shifting it to other parts of the molecule ("metabolic switching"). This allows for the identification of minor or alternative metabolic pathways. researchgate.netnih.gov

The observation of a significant KIE provides strong evidence that C-H bond cleavage is a rate-determining step in a particular metabolic pathway. nih.govnih.gov This information is invaluable for elucidating the precise mechanisms of enzymes like those in the cytochrome P450 family. nih.gov In drug development, KIE studies are used to understand a drug's metabolic profile and stability. nih.govnih.gov

Preclinical Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

Isotopically labeled compounds are the gold standard for absorption, distribution, and excretion (ADE) studies. The use of radiolabeled (e.g., ¹⁸F) or stable-isotope-labeled (e.g., d5) atorvastatin analogs allows for the quantitative tracking of the drug and its metabolites throughout the body of an animal model. acs.orgnih.gov

Preclinical studies in animal models such as rats and mice have established that atorvastatin is absorbed after oral administration but is subject to extensive first-pass metabolism in the liver, its primary site of action. wikipedia.orgportico.org The liver shows the highest concentration of the drug, which is consistent with its role as the main organ for cholesterol synthesis and clearance. acs.orgnih.gov Studies using [¹⁸F]atorvastatin in rats showed negligible uptake in most tissues compared to the liver and excretory organs. acs.orgnih.gov

Excretion of atorvastatin and its metabolites occurs primarily through the bile and into the feces, with minimal renal excretion (<2%). wikipedia.org Labeled studies are crucial for constructing a complete mass balance sheet, accounting for all administered radioactivity. In rats, sex-based differences in pharmacokinetics have been observed, with female rats showing faster uptake and clearance of [¹⁸F]atorvastatin compared to males, potentially due to differences in CYP3A enzyme activity. acs.orgnih.gov These detailed ADE profiles, made possible by labeled compounds, are essential for translating preclinical findings to human pharmacokinetics. nih.gov

ParameterAnimal ModelFindingCitation
Primary Site of Action/Uptake Rats, MiceLiver acs.org, nih.gov
Primary Excretion Route GeneralHepatic biliary excretion into feces wikipedia.org
Renal Excretion General<2% of the dose wikipedia.org
Sex Differences in PK Wistar RatsFaster uptake and clearance in females acs.org, nih.gov
Tissue Distribution Wistar RatsNegligible uptake in non-target tissues compared to liver acs.org, nih.gov
A summary of findings from preclinical ADE studies of labeled atorvastatin.

Comparative Disposition of Labeled and Unlabeled Atorvastatin Analogs

The primary rationale for using deuterated analogs like this compound in pharmacokinetic studies is to trace the molecule's fate in a biological system, often in the presence of its unlabeled counterpart. The substitution of hydrogen with deuterium atoms creates a molecule that is chemically identical but mass-spectrometrically distinct. This allows for simultaneous administration and differentiation, a technique that is invaluable for 'cassette' dosing studies and for precise determination of pharmacokinetic parameters without inter-subject variability.

The C-D bond is stronger than the C-H bond, which can lead to a "kinetic isotope effect." This effect can slow the rate of metabolic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes. Consequently, deuterated compounds may exhibit a more stable metabolic profile and improved pharmacokinetic properties, such as a longer half-life and increased systemic exposure (AUC).

Pharmacokinetic ParameterUnlabeled AtorvastatinThis compound (Expected)Rationale for Expected Difference
Cmax (Maximum Concentration)VariablePotentially higherReduced first-pass metabolism due to the kinetic isotope effect can lead to a higher peak plasma concentration.
Tmax (Time to Cmax)~1-2 hoursSimilar to unlabeledDeuteration is not expected to significantly alter the rate of absorption.
AUC (Area Under the Curve)VariablePotentially higherSlower metabolism leads to prolonged circulation and greater overall drug exposure.
t1/2 (Half-life)~5.5 hours in ratsPotentially longerDecreased rate of metabolic clearance results in a longer elimination half-life.
Metabolic ClearanceHighLowerThe kinetic isotope effect at the sites of deuteration slows down enzymatic breakdown.

Organ and Tissue Distribution Studies (e.g., liver uptake, blood-brain barrier penetration)

Understanding where a drug distributes in the body is critical to assessing its efficacy and potential for off-target effects. Labeled analogs such as this compound are instrumental in these investigations.

Liver Uptake: The liver is the primary site of action for atorvastatin. nih.gov Studies using radiolabeled atorvastatin, such as [18F]atorvastatin in positron emission tomography (PET) scans in rats, have provided detailed insights into its hepatic disposition. nih.govamsterdamumc.nl These studies reveal rapid and extensive uptake of atorvastatin into the liver immediately following administration. nih.govamsterdamumc.nl In fact, PET imaging has shown that uptake of [18F]atorvastatin in other tissues is negligible in comparison to the liver. nih.govamsterdamumc.nl Research in rats has demonstrated that the concentration of atorvastatin in the liver can be substantial, and this uptake is crucial for its cholesterol-lowering effect. nih.gov For instance, at the end of a 50-minute perfusion in one study, the mean liver concentration of atorvastatin was 108.9 μM. nih.gov

Blood-Brain Barrier Penetration: The extent to which drugs cross the blood-brain barrier (BBB) is a key safety and efficacy consideration. Generally, lipophilic statins are more likely to cross the BBB than hydrophilic ones. Atorvastatin, being relatively lipophilic, has been shown to penetrate the BBB, although the extent is limited. nih.gov Studies in rats have been conducted to assess this penetration. For example, long-term atorvastatin treatment in aging rats was found to influence the gut-brain axis, suggesting some level of central nervous system exposure. nih.gov The lactone form of atorvastatin, which exists in equilibrium with the parent acid form in vivo, is more lipophilic and may have a greater ability to cross the BBB. nih.gov

Organ/TissueDistribution FindingMethodology NoteCitation
LiverPrimary target organ with rapid and high uptake. Uptake in female rats was observed to be 38 ± 3% higher than in male rats.PET imaging with [18F]atorvastatin in Wistar rats. nih.govamsterdamumc.nl
BrainLimited penetration across the blood-brain barrier. The lactone metabolite may have higher penetration.General findings from preclinical and in vitro models. nih.gov
Kidneys and Small IntestineIdentified as excretory pathways.PET imaging and biodistribution studies with [18F]atorvastatin. nih.govamsterdamumc.nl
Other TissuesNegligible uptake compared to the liver.PET imaging and biodistribution studies with [18F]atorvastatin. nih.govamsterdamumc.nl

Transporter-Mediated Drug-Drug Interaction Research in Preclinical Models

Atorvastatin's disposition is heavily influenced by drug transporters, particularly the Organic Anion Transporting Polypeptides (OATPs) located on the sinusoidal membrane of hepatocytes, such as OATP1B1 and OATP1B3. researchgate.net These transporters are critical for the hepatic uptake of atorvastatin, and their inhibition can lead to significant drug-drug interactions (DDIs).

Role of Labeled Atorvastatin in Assessing Transporter Inhibition and Induction

This compound is an ideal tool for investigating the mechanisms of transporter-mediated DDIs in preclinical models. By using the labeled compound, researchers can accurately quantify the effects of an inhibitor or inducer on the pharmacokinetics of atorvastatin.

Assessing Transporter Inhibition: A common preclinical model involves co-administering a potential inhibitor with atorvastatin and its labeled analog. For example, studies have investigated the interaction between atorvastatin and rifampicin, a known inhibitor of OATP1B1. In such studies, a small amount of deuterium-labeled atorvastatin (atorvastatin-d5) can be administered intravenously while unlabeled atorvastatin is given orally. This allows for the precise calculation of systemic clearance and oral bioavailability in a single experiment, revealing the extent of OATP1B1 inhibition by rifampicin. researchgate.net Such research has shown that inhibition of OATP1B1 can significantly increase the plasma concentration of atorvastatin. researchgate.net

Assessing Transporter Induction: Atorvastatin and its metabolites have also been found to be ligands for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of various drug-metabolizing enzymes and transporters. nih.govnih.govdoi.org Studies using primary human hepatocytes have shown that atorvastatin can induce the expression of transporters like OATP2B1, ABCB1, and ABCG2. doi.org Labeled atorvastatin can be used in these in vitro systems to precisely measure changes in uptake and efflux in response to treatment, thereby quantifying the induction effect. For instance, research has demonstrated that atorvastatin metabolites can differentially induce PXR target genes, which can be meticulously tracked using labeled compounds. nih.govnih.gov

TransporterInteraction StudiedRole of Labeled AtorvastatinKey FindingCitation
OATP1B1Inhibition by RifampicinUsed as a tracer (atorvastatin-d5) to determine changes in clearance and bioavailability of unlabeled atorvastatin.Rifampicin significantly increases atorvastatin systemic exposure by inhibiting OATP1B1-mediated hepatic uptake. researchgate.net
OATP1B1/OATP1B3Inhibition by CyclosporineUsed as a substrate to measure the inhibitory effect of cyclosporine in vitro.Cyclosporine is a potent inhibitor of OATP1B1 and OATP1B3, leading to a high risk of DDIs with statins. nih.gov
OATP2B1, ABCB1, ABCG2Induction by AtorvastatinUsed to quantify changes in transporter activity in human hepatocytes following atorvastatin treatment.Atorvastatin treatment can increase the expression of these transporters, potentially altering its own disposition and that of other drugs. doi.org

V. Broader Research Implications and Future Directions for Stable Isotope Labeled Compounds

Contribution to Understanding Drug-Target Interactions in Non-Clinical Settings (e.g., HMG-CoA reductase in vitro)

Stable isotope-labeled compounds are crucial for elucidating the intricate details of how a drug interacts with its biological target. 2-Fluoro Atorvastatin (B1662188) Sodium Salt-d5, a deuterated analog of a selective and competitive inhibitor of HMG-CoA reductase, serves as an excellent model for this application. scbt.com Atorvastatin functions by blocking HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. geneesmiddeleninformatiebank.nl

In non-clinical, in vitro settings, the deuterated version of the drug can be used to precisely study its binding affinity, kinetics, and conformational changes upon interaction with the HMG-CoA reductase enzyme. The five deuterium (B1214612) atoms on the molecule create a distinct mass shift, allowing researchers to differentiate the labeled drug from other molecules in the experimental system using mass spectrometry. This is particularly valuable in competitive binding assays and for quantifying the amount of drug bound to the target protein.

Furthermore, the fluorine atom provides an additional probe for NMR spectroscopy studies, offering detailed structural information about the drug-target complex. These studies are essential for understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern the drug's efficacy and selectivity. symeres.com

Below is an interactive data table summarizing the properties of Atorvastatin and its labeled analog relevant to drug-target interaction studies.

PropertyAtorvastatin2-Fluoro Atorvastatin Sodium Salt-d5Significance in Research
Primary Target HMG-CoA Reductase HMG-CoA Reductase scbt.comBoth compounds target the same enzyme, allowing for comparative studies.
Isotopic Label NoneDeuterium (d5)Provides a unique mass signature for mass spectrometry, enabling precise quantification and tracking. musechem.com
Additional Probe NoneFluorine (2-Fluoro)Acts as a sensitive probe for ¹⁹F NMR spectroscopy to study structural changes upon binding.
Application Therapeutic AgentResearch ToolUsed to investigate binding kinetics, affinity, and structural interactions in a controlled environment.

Development of Novel Labeled Analogs for Specific Research Probes

The synthesis of novel labeled analogs of bioactive molecules is a cornerstone of modern drug discovery and chemical biology. By incorporating isotopes—either stable (like deuterium) or radioactive (for imaging)—into a molecule, scientists can create highly specific probes to explore biological systems. musechem.comsymeres.com These probes are designed to retain the biological activity of the parent compound while possessing a unique physical signature that makes them detectable.

For example, in the field of medical imaging, radionuclides are attached to molecules that bind to specific receptors or other drug targets. wikipedia.org This allows for the visualization of biological processes in vivo using techniques like Positron Emission Tomography (PET). wikipedia.orgnih.gov This approach is critical for diagnosing diseases and assessing the efficacy of new treatments. mdpi.com

In a similar vein, stable isotope labeling is used to create internal standards for quantitative mass spectrometry, improving the accuracy of measurements of drug and metabolite concentrations in biological samples. musechem.com The development of fluorescent probes, which emit light upon binding to a target or reacting with a specific molecule, represents another class of powerful research tools for visualizing cellular processes. nih.gov The overarching goal is to design probes that offer high affinity, selectivity, and stability for their intended target. nih.gov

Computational Chemistry and Modeling of Isotope Effects on Molecular Interactions

Computational chemistry provides powerful tools to simulate and predict the behavior of molecules, offering insights that complement experimental research. ijrar.org This field uses methodologies ranging from classical molecular mechanics to more rigorous quantum mechanics to model molecular structures, energies, and interactions. ijrar.org

A key area where computational modeling is particularly insightful is in the study of isotope effects. The replacement of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) can subtly alter the vibrational energy of chemical bonds, which can, in turn, affect the rates of chemical reactions. This phenomenon is known as the kinetic isotope effect (KIE). nih.gov

Advanced computational techniques, such as path-integral molecular dynamics, allow researchers to simulate these quantum mechanical effects. nih.govosti.gov By modeling the interaction between a labeled drug like this compound and its target enzyme, scientists can predict how deuteration might influence binding affinity or the catalytic process. These simulations can help rationalize experimental observations and guide the design of new labeled compounds with specific properties. osti.gov

Computational TechniqueApplication in Isotope Effect ModelingInsights Gained
Quantum Mechanics (QM) Solves the Schrödinger equation to provide a rigorous description of electronic structures. ijrar.orgElucidates changes in bond energies and electronic properties resulting from isotopic substitution.
Molecular Dynamics (MD) Simulations Simulates the motion of atoms and molecules over time. ijrar.orgPredicts how isotope effects influence the dynamics of drug-target binding and conformational changes.
Path-Integral MD (PI-MD) A method that incorporates nuclear quantum effects into simulations. nih.govosti.govAllows for the accurate calculation of kinetic isotope effects and the impact of quantum tunneling. nih.gov
Force Field Development Creates simplified, classical models of molecular interactions. ijrar.orgEnables large-scale simulations of complex biological systems containing isotopically labeled molecules.

Integration with Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging for Labeled Compounds)

The convergence of stable isotope labeling with advanced imaging technologies is opening new frontiers in understanding the spatial distribution of molecules within biological systems. Mass Spectrometry Imaging (MSI) is a particularly powerful technique that allows for the direct, label-free visualization of drugs, metabolites, lipids, and proteins in tissue sections at near-cellular resolution. acs.orgdrugtargetreview.com

While MSI can be performed without labels, the use of isotopically labeled compounds like this compound provides a significant advantage. The unique mass of the labeled compound allows it to be clearly distinguished from endogenous molecules that may have similar masses (isobaric interferences), greatly enhancing the specificity and confidence of detection. nih.gov

This integration enables researchers to precisely map where a drug and its metabolites accumulate within a specific organ or even within different regions of a tumor. drugtargetreview.comnih.gov This provides invaluable information for understanding a drug's mechanism of action, identifying potential off-target effects, and improving pharmacokinetic and pharmacodynamic (PK/PD) modeling. drugtargetreview.com The ability to simultaneously image the drug and its effect on endogenous biomolecules offers a holistic view of the drug's impact on tissue biochemistry. drugtargetreview.com

Q & A

Basic: What are the key steps in synthesizing 2-Fluoro Atorvastatin Sodium Salt-d5, and how does deuteration impact its stability?

Methodological Answer:
The synthesis involves sequential fluorination and deuteration steps. Starting with atorvastatin, fluorination is introduced at the ortho position via electrophilic substitution under controlled pH (e.g., using HF or fluorinating agents in anhydrous conditions). Deuterium incorporation typically occurs via hydrogen-deuterium exchange in deuterated solvents (e.g., D₂O or CD₃OD) or catalytic deuteration using palladium catalysts . The final sodium salt is formed by neutralizing the carboxylic acid group with sodium hydroxide. Deuteration enhances metabolic stability and reduces isotopic interference in mass spectrometry (MS), making it ideal for pharmacokinetic studies .

Basic: How is this compound validated as an internal standard in quantitative LC-MS/MS assays?

Methodological Answer:
Validation requires:

  • Chromatographic Separation : Use a C18 column with a mobile phase of acetonitrile/ammonium formate (pH 3.5) to resolve deuterated and non-deuterated forms. Retention time differences (~0.1–0.3 min) ensure minimal co-elution .
  • Ionization Efficiency : Optimize ESI-MS parameters (e.g., capillary voltage: 3 kV; source temperature: 150°C) to maximize signal-to-noise ratios for the [M+Na]⁺ or [M-H]⁻ ions.
  • Cross-Validation : Compare deuterated and non-deuterated analogs in spiked biological matrices (plasma, liver microsomes) to confirm no matrix interference .

Advanced: How to design a study comparing the inhibitory efficacy of this compound against HMG-CoA reductase with its non-deuterated analog?

Methodological Answer:

  • Enzyme Kinetics : Use recombinant human HMG-CoA reductase in a spectrophotometric assay (NADPH oxidation at 340 nm). Calculate IC₅₀ values under varying substrate (HMG-CoA) concentrations.
  • Deuterium Effects : Compare kcatk_{\text{cat}} and KmK_m between deuterated and non-deuterated forms to assess isotopic impact on binding affinity.
  • Statistical Analysis : Apply a two-way ANOVA to evaluate significance (p < 0.05) in potency differences, accounting for batch-to-batch variability in enzyme activity .

Advanced: What strategies resolve co-eluting impurities in HPLC analysis of this compound?

Methodological Answer:

  • Gradient Optimization : Use a shallow gradient (e.g., 40–60% acetonitrile over 20 min) to separate structurally similar impurities (e.g., para-fluoro isomers or des-fluoro byproducts).
  • Column Selection : Employ a phenyl-hexyl stationary phase for enhanced π-π interactions with aromatic fluorinated moieties .
  • Peak Purity Analysis : Validate with diode-array detection (DAD) to confirm spectral homogeneity (λ = 210–300 nm) and rule out co-elution .

Advanced: How to assess the metabolic fate of this compound in hepatocyte models?

Methodological Answer:

  • Incubation Setup : Use cryopreserved human hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E with 10 μM test compound. Terminate reactions at 0, 1, 2, and 4 h with ice-cold acetonitrile.
  • Metabolite Profiling : Perform UPLC-QTOF-MS in MSE mode (collision energy ramping: 10–40 eV) to detect hydroxylated, glucuronidated, or hydrolyzed metabolites.
  • Data Interpretation : Use software (e.g., MetaboLynx) to align MS/MS fragments with predicted biotransformations (e.g., CYP3A4-mediated oxidation) .

Basic: What quality control parameters are critical for ensuring batch consistency in this compound synthesis?

Methodological Answer:

  • Purity Criteria : ≥98% by HPLC (area normalization) with ≤0.15% single impurity.
  • Isotopic Enrichment : Confirm ≥99% deuteration via ¹H-NMR (absence of proton signals at δ 2.5–3.5 ppm for deuterated methyl groups) .
  • Residual Solvents : Meet ICH Q3C limits (e.g., ≤500 ppm for acetonitrile) via GC-FID .

Advanced: How to troubleshoot low recovery rates of this compound in solid-phase extraction (SPE) from plasma?

Methodological Answer:

  • SPE Sorbent Selection : Use mixed-mode cation-exchange cartridges (e.g., Oasis MCX) to retain the sodium salt via ionic interactions.
  • Elution Optimization : Adjust pH (e.g., 2% formic acid in methanol) to disrupt ionic bonds without degrading the compound.
  • Matrix Effects : Spike deuterated internal standard post-extraction to correct for ion suppression/enhancement in MS .

Advanced: What computational tools predict the interaction between this compound and HMG-CoA reductase?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with the reductase crystal structure (PDB: 1HWK). Parameterize fluorine’s electronegativity and deuterium’s van der Waals radius.
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bonding networks with Ser684, Asp690 .
  • Free Energy Calculations : Apply MM-PBSA to quantify ΔG binding differences between deuterated/non-deuterated forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.